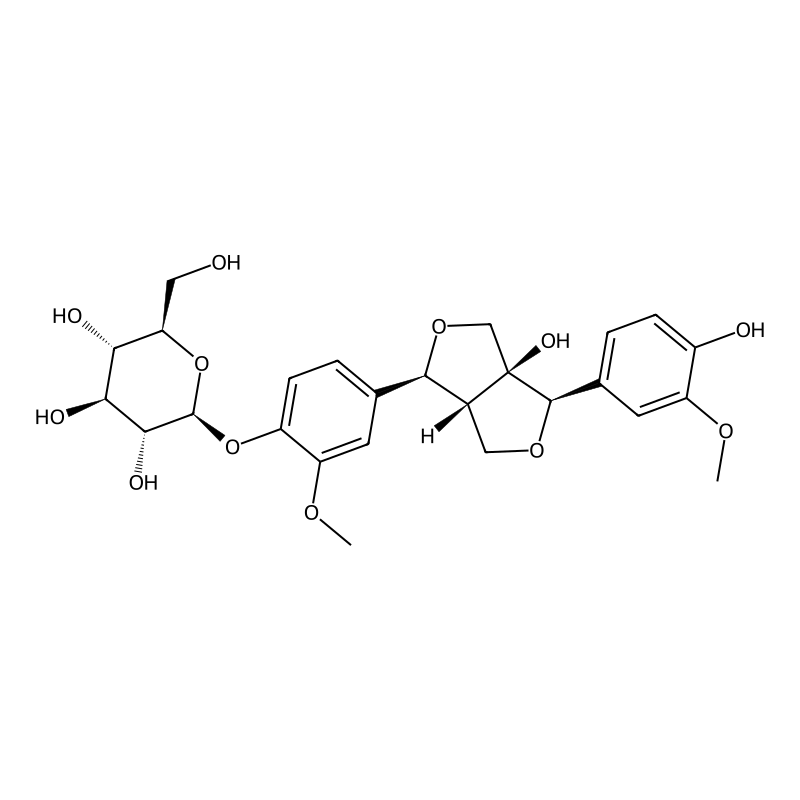

8-Hydroxypinoresinol 4'-glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

8-Hydroxypinoresinol 4'-glucoside (8-HPG) is a lignan glycoside, a type of naturally occurring compound found in various plants, including flaxseed, sesame seeds, and rye bran []. It has garnered interest in scientific research due to its potential health benefits and biological activities.

Anti-cancer properties

Studies have explored the potential anti-cancer properties of 8-HPG. In vitro (laboratory) studies have shown that 8-HPG may inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and colon cancer cells [, ]. These effects are thought to be mediated through various mechanisms, including cell cycle arrest, induction of apoptosis (programmed cell death), and modulation of signaling pathways involved in cancer development []. However, further research, including in vivo (animal) studies and clinical trials, is needed to confirm these findings and understand the potential therapeutic efficacy of 8-HPG in cancer treatment.

Estrogenic and anti-estrogenic effects

8-HPG exhibits weak estrogenic and anti-estrogenic activities, depending on the cell type and context []. This property has led to its investigation in the context of hormone-related conditions such as menopausal symptoms and osteoporosis. However, the research in this area is limited, and further studies are needed to elucidate the potential benefits and risks of 8-HPG for these applications.

Other potential applications

In addition to the areas mentioned above, 8-HPG is being investigated for its potential roles in other areas of health, including:

- Cardiovascular health: Studies suggest that 8-HPG may have beneficial effects on blood pressure and cholesterol levels.

- Bone health: Some research indicates that 8-HPG may promote bone formation and prevent bone loss.

- Antioxidant activity: 8-HPG exhibits antioxidant properties, which may help protect cells from damage caused by free radicals.

8-Hydroxypinoresinol 4'-glucoside is a glycoside and a lignan, characterized by the molecular formula and a molecular weight of approximately 536.5 g/mol . This compound is derived from the plant Valeriana officinalis, commonly known as valerian, which has been traditionally used for its sedative properties. The structure of 8-hydroxypinoresinol 4'-glucoside features a glucose moiety linked to 8-hydroxypinoresinol, contributing to its biological activity and potential therapeutic benefits .

Research indicates that 8-hydroxypinoresinol 4'-glucoside exhibits several significant biological activities:

- Cytotoxicity: It has shown cytotoxic effects against various cancer cell lines, suggesting potential as an anti-cancer agent .

- Antioxidant Properties: The compound demonstrates strong antioxidant activity, which is beneficial in combating oxidative stress and related diseases .

- Vasodilatory Effects: Studies have indicated that it may promote vasodilation, contributing to cardiovascular health by improving blood flow .

- Potassium Channel Blocker: Notably, it has been identified as a novel blocker of the Kv1.5 potassium channel, which could have implications for cardiac health and arrhythmia treatment .

The primary method for synthesizing 8-hydroxypinoresinol 4'-glucoside involves extraction from Valeriana officinalis. This process typically includes:

- Extraction: The dried plant material is subjected to solvent extraction (e.g., methanol or ethanol) to isolate the desired compounds.

- Purification: The extract is then purified using chromatographic techniques such as silica gel column chromatography.

- Characterization: The isolated compound is characterized through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure .

Interaction studies have focused on the compound's effects on various receptors and channels:

- GABA Receptors: It has been studied for its interaction with GABA(A) receptors, indicating potential anxiolytic effects.

- Adenosine Receptors: Research shows that it acts as a partial agonist at A(1) adenosine receptors, which may influence neuroprotective mechanisms.

- Potassium Channels: As a Kv1.5 channel blocker, it could play a role in managing cardiac arrhythmias by stabilizing heart rhythms .

Several compounds share structural similarities with 8-hydroxypinoresinol 4'-glucoside. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Pinoresinol | Lignan | Exhibits antioxidant properties; less potent than 8-hydroxypinoresinol 4'-glucoside. |

| Secoisolariciresinol | Lignan | Known for anti-inflammatory effects; structurally similar but with different bioactivity. |

| Lignans from Valeriana jatamansi | Lignan | Antioxidant properties; includes various derivatives but differs in potency and specific actions. |

Uniqueness of 8-Hydroxypinoresinol 4'-Glucoside

What sets 8-hydroxypinoresinol 4'-glucoside apart from these similar compounds is its specific activity as a Kv1.5 channel blocker and its dual role as both an antioxidant and a potential anxiolytic agent. Its unique combination of properties makes it a promising candidate for further research in pharmacological applications targeting cardiovascular and neurological health .

Lignan Biosynthesis in Plant Systems

Lignan biosynthesis represents a sophisticated metabolic network that originates from the phenylpropanoid pathway [1]. The biosynthetic process initiates with the deamination of phenylalanine by phenylalanine ammonia lyase, which catalyzes the formation of cinnamic acid as the primary entry point into phenylpropanoid metabolism [1] [2]. This fundamental step establishes the carbon skeleton that subsequently undergoes a series of hydroxylation and methylation reactions to generate the monolignol precursors essential for lignan formation.

The phenylpropanoid pathway proceeds through the sequential action of multiple enzymes, including cinnamate 4-hydroxylase and 4-coumarate coenzyme A ligase, ultimately producing coniferyl alcohol as the immediate precursor for lignan biosynthesis [3]. The conversion of phenylalanine to coniferyl alcohol involves several intermediate compounds, including para-coumaric acid and caffeic acid, each representing critical branch points that can influence the flux toward lignan production [3] [4].

Dirigent Protein-Mediated Coupling Reactions

The formation of the fundamental lignan structure occurs through the stereoselective coupling of two coniferyl alcohol molecules, a reaction strictly controlled by dirigent proteins [5]. These unique non-catalytic proteins guide the stereoselective coupling of phenoxy radicals derived from monolignols, thereby dictating the formation of specific lignan stereoisomers [6]. Dirigent proteins exhibit remarkable specificity, with some directing the formation of (+)-pinoresinol while others produce (-)-pinoresinol, establishing the stereochemical foundation for subsequent lignan diversification [5].

The crystal structure of Arabidopsis thaliana dirigent protein six reveals an eight-stranded antiparallel β-barrel that forms a trimer with spatially well-separated cavities for substrate binding [5]. Each binding cavity contains two opposing pockets lined with hydrophilic and potentially catalytic residues, including essential aspartic acids that are conserved between (+) and (-)-pinoresinol-forming dirigent proteins [5]. This structural organization enables the precise positioning of substrate radicals to achieve stereoselective coupling and subsequent cyclization to yield optically active pinoresinol [5].

Reduction Cascade Reactions

Following pinoresinol formation, the biosynthetic pathway continues through a series of nicotinamide adenine dinucleotide phosphate-dependent reduction reactions catalyzed by pinoresinol-lariciresinol reductases [1] [7]. These enzymes exhibit varying substrate specificities across different plant species, with some functioning as bifunctional reductases capable of converting pinoresinol to both lariciresinol and secoisolariciresinol, while others demonstrate more restricted activity [8] [7].

The structural basis for substrate specificity in pinoresinol-lariciresinol reductases has been elucidated through crystallographic studies revealing head-to-tail homodimers with catalytic pockets comprising structural elements from both monomers [7]. The β4 loop covers the top of the pocket, and residue 98 from this loop governs catalytic specificity, providing a molecular explanation for the observed differences in substrate preference among reductase isoforms [7].

Glucosylation Mechanisms and UDP-Glucose Transferases

UDP-glucose-dependent glycosyltransferases represent the final enzymatic step in lignan biosynthesis, converting lipophilic aglycones into water-soluble glucosides with enhanced bioavailability and stability [9] [10]. These enzymes transfer glucose moieties from UDP-glucose to specific hydroxyl groups on lignan substrates, with different transferase families exhibiting distinct substrate specificities and regioselectivity patterns.

UGT Family Classification and Substrate Specificity

The UGT71 family represents one of the most extensively characterized groups involved in lignan glucosylation [9] [11]. UGT71B5 enzymes from Isatis indigotica demonstrate promiscuous activity toward various lignan substrates, with pinoresinol serving as the preferred acceptor molecule [9] [11]. These enzymes exhibit the unique capability to catalyze both monoglucosylation and diglucosylation reactions, producing pinoresinol monoglucoside and pinoresinol diglucoside through sequential glucosyl transfer reactions [9].

The UGT73C subfamily has recently emerged as a critical component in plant immune responses through lignan glucosylation [12]. UGT73C3 and UGT73C4 from Arabidopsis thaliana catalyze the glycosylation of pinoresinol to form pinoresinol monoglucoside and pinoresinol diglucoside, with these enzymes showing strong substrate preference for pinoresinol over other phenylpropanoid compounds [12]. Kinetic analyses indicate that these enzymes have a greater affinity for pinoresinol compared to flavonoid substrates, suggesting specialized roles in lignan metabolism [12].

Mechanistic Insights into Glucosylation Reactions

The glucosylation mechanism involves the formation of a ternary complex between the enzyme, UDP-glucose, and the lignan acceptor substrate [13]. Kinetic studies using secoisolariciresinol glucosyltransferase from flax have revealed that diglucosylation represents an essentially irreversible reaction, while monoglucosylation exhibits kinetically favored characteristics [13]. The enzyme demonstrates substrate-induced conformational changes that optimize the positioning of both donor and acceptor molecules for efficient glucosyl transfer [13].

Site-directed mutagenesis studies have identified critical amino acid residues that influence both enzymatic activity and product distribution ratios [13]. Specifically, residues A17 and Q136 prove crucial for the conversion of secoisolariciresinol monoglucoside to secoisolariciresinol diglucoside, with mutations at these positions resulting in altered monoglucoside to diglucoside ratios [13]. These findings provide molecular insights into the determinants of glucosylation efficiency and product specificity.

Gene Expression Profiling in 8-Hydroxypinoresinol Production

Gene expression analysis reveals complex spatiotemporal regulation patterns that coordinate lignan biosynthesis across different plant tissues and developmental stages [8] [2] [14]. The expression profiles of key biosynthetic genes demonstrate tissue-specific patterns that correlate with lignan accumulation and physiological functions.

Tissue-Specific Expression Patterns

Pinoresinol reductase genes exhibit distinct expression patterns that reflect their functional specialization within plant tissues [8] [15]. In Arabidopsis thaliana, AtPrR1 demonstrates high expression levels in lignified inflorescence stem tissue, while AtPrR2 expression remains barely detectable in stems but shows significant activity in root tissues [15]. This differential expression pattern suggests that AtPrR1 primarily functions in aerial tissue lignan biosynthesis, while AtPrR2 serves specialized roles in root metabolism [15].

Co-expression analysis indicates that AtPrR1 clusters with many characterized genes involved in secondary cell wall biosynthesis, whereas AtPrR2 expression correlates with a different set of genes, suggesting distinct regulatory networks controlling these isoforms [15]. The promoter of the AtPrR1 gene responds to regulation by secondary cell wall-related transcription factors SND1 and MYB46, establishing direct links between lignan biosynthesis and cell wall formation processes [15].

Developmental Regulation

In flax seed development, LuPLR gene expression demonstrates precise temporal coordination with lignan accumulation patterns [14]. The gene exhibits peak expression in seed coat tissues during active lignan biosynthesis phases, with transcript levels correlating directly with secoisolariciresinol diglucoside accumulation [14]. Promoter-reporter transgenic studies confirm that LuPLR transcription occurs specifically in seed coat tissues where the primary flax lignan accumulates in mature seeds [14].

Stress-Responsive Expression

Environmental stress conditions significantly influence lignan biosynthetic gene expression [4] [16]. In Isatis indigotica, methyl jasmonate treatment induces differential expression of phenylpropanoid backbone genes including IiPAL, IiC4H, and Ii4CL, along with lignan-specific genes such as IiCAD, IiC3H, IiCCR, IiDIR, and IiPLR [4]. The coordinated upregulation of these genes correlates with increased lariciresinol production, demonstrating the integrated nature of stress-responsive lignan biosynthesis [4].

Biotic stress responses also activate dirigent gene expression, with GmDIR22 from soybean showing significant induction following Phytophthora sojae inoculation [16]. Overexpression of GmDIR22 in transgenic soybean increases total lignan accumulation and enhances resistance to pathogen infection, establishing direct links between dirigent protein activity and plant defense mechanisms [16].

Metabolic Engineering for Enhanced Biosynthesis

Metabolic engineering approaches have demonstrated significant potential for enhancing lignan production through targeted manipulation of biosynthetic pathways [17] [18] [19]. These strategies encompass both traditional plant transformation methods and innovative synthetic biology approaches using microbial systems.

Transgenic Plant Systems

Overexpression of key biosynthetic enzymes in transgenic plants has yielded substantial improvements in lignan content [20] [21] [22]. Transformation of wheat cultivars with Forsythia intermedia pinoresinol-lariciresinol reductase gene under maize ubiquitin promoter control resulted in secoisolariciresinol diglucoside levels 2.2 times higher than wild-type plants [21] [22]. This achievement represents the first successful demonstration of enhanced lignan levels in transgenic wheat through genetic engineering approaches [21].

The success of transgenic enhancement depends critically on the selection of appropriate target genes and expression systems [20]. Studies indicate that overexpression of downstream enzymes such as pinoresinol-lariciresinol reductase can effectively increase end-product accumulation, but enhancement may require coordinated expression of multiple pathway components to achieve optimal flux distribution [22].

RNA Interference Strategies

RNA interference technology provides powerful tools for redirecting metabolic flux toward desired lignan products [18]. In Forsythia cell suspension cultures, downregulation of pinoresinol-lariciresinol reductase expression through RNA interference resulted in complete loss of matairesinol production and approximately 20-fold accumulation of pinoresinol in glucoside form compared to non-transformed controls [18]. This approach demonstrates the potential for metabolic flux redirection to enhance specific lignan accumulation [18].

Synthetic Biology Approaches

Recent advances in synthetic biology have enabled the development of microbial production systems for lignan biosynthesis [19] [23]. Researchers have successfully constructed synthetic yeast consortia that mimic plant metabolic processes through obligated mutualism between different strain types [19] [23]. These systems incorporate spatial and temporal regulation mechanisms that enable metabolic division of labor among yeast strains, effectively reducing side reactions and improving metabolic flux toward target products [19].

The synthetic yeast consortium approach has achieved de novo synthesis of lariciresinol diglucoside through over 40 enzymatic reactions, demonstrating the feasibility of complex lignan production in heterologous systems [19] [23]. This breakthrough provides a biocompatible route for producing valuable compounds that were previously limited to difficult extraction or chemical synthesis processes [19].

Optimization Strategies

Successful metabolic engineering requires comprehensive understanding of pathway bottlenecks and regulatory mechanisms [24] [25]. Targeted metabolomics approaches enable identification of rate-limiting steps and byproduct formation patterns during heterologous lignan production [25]. These analytical tools facilitate optimization of enzyme expression levels, culture conditions, and pathway configurations to maximize product yields [24] [25].